3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl
Description
Significance of 2,2'-Bipyridyl Derivatives as Versatile Ligands and Organic Scaffolds in Modern Chemistry
The 2,2'-bipyridine (B1663995) (bpy) framework is one of the most fundamental and widely utilized chelating ligands in coordination chemistry. mdpi.com Its two nitrogen atoms, positioned for bidentate coordination to a metal center, form a stable five-membered ring upon complexation. wikipedia.org This inherent stability and predictable coordination behavior have made 2,2'-bipyridine and its derivatives indispensable tools in numerous chemical disciplines. mdpi.comnih.gov
These derivatives serve as versatile scaffolds in the construction of complex supramolecular architectures, photosensitizers for solar energy conversion, and catalysts for a wide array of organic transformations. mdpi.comnih.gov The ability to systematically modify the bipyridine core by introducing various functional groups allows for the fine-tuning of the resulting metal complexes' steric and electronic properties, such as their photophysical behavior, redox potentials, and catalytic activity. nih.govrsc.org
Rationale for Investigating Substituted Bipyridyl Structures: The Case of 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl
The scientific interest in this compound stems from the unique combination of its substituents. The introduction of methyl groups at the 4 and 4' positions is known to be electron-donating, which can influence the electronic properties of the bipyridine system and, consequently, the stability and reactivity of its metal complexes. mdpi.com For instance, the presence of methyl groups can increase the energy of the metal-to-ligand charge transfer (MLCT) band in certain coordination compounds. mdpi.com
Simultaneously, the hydroxyl group at the 3-position introduces a proton-responsive site and the potential for hydrogen bonding. This functionality can be exploited for creating sensors, facilitating proton-coupled electron transfer processes, or serving as an anchoring group for surface immobilization. The specific placement of the hydroxyl group adjacent to one of the coordinating nitrogen atoms can also induce steric constraints and influence the geometry of the resulting metal complexes. The combination of both hydroxyl and methyl groups on the same bipyridine scaffold offers a platform for developing ligands with multifunctional properties, making this compound a compelling target for synthetic and coordination chemistry studies.
Historical Context and Evolution of Bipyridyl Chemistry
The journey of bipyridine chemistry began in the late 19th century. Over the decades, the field has evolved from the synthesis of the parent 2,2'-bipyridine to the development of a vast library of functionalized derivatives. nih.gov Early research focused on understanding the fundamental coordination chemistry of these ligands with various transition metals.
The mid-20th century saw a surge in the study of the photophysical and electrochemical properties of ruthenium and other metal-bipyridine complexes, laying the groundwork for their application in areas like solar energy conversion and photocatalysis. In recent years, the focus has shifted towards the design of highly specialized bipyridine ligands for applications in asymmetric catalysis, medicinal chemistry, and materials science. mdpi.comrsc.org Modern synthetic methods, such as cross-coupling reactions, have significantly expanded the accessibility and diversity of substituted bipyridines. nih.gov
Overview of Research Areas Pertaining to Functionalized Bipyridyl Compounds
The versatility of functionalized bipyridyls has led to their application in a multitude of research areas:
Catalysis: Chiral bipyridine ligands are crucial in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. rsc.org They are also employed in a variety of other catalytic processes, including cross-coupling reactions and oxidation catalysis. chemscene.com
Materials Science: Bipyridine-based metal complexes are integral to the development of luminescent materials, such as those used in organic light-emitting diodes (OLEDs) and chemical sensors. guidechem.com Their ability to form coordination polymers and metal-organic frameworks (MOFs) is also an active area of research.
Solar Energy Conversion: Ruthenium-bipyridine complexes were among the first highly efficient photosensitizers used in dye-sensitized solar cells (DSSCs), and research continues to develop new bipyridine ligands to improve device performance.
Bioinorganic and Medicinal Chemistry: Bipyridine derivatives have been explored for their potential as anticancer agents and as components of diagnostic imaging probes. nih.gov
Compound Data
Below are tables detailing the known properties of this compound and its parent compound for comparison.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 81998-07-4 | tcichemicals.com |
| Synonyms | 4,4'-Dimethyl-(2,2'-Bipyridin)-3-ol | tcichemicals.com |
| Physical State | Solid | tcichemicals.com |
| Molecular Formula | C₁₂H₁₂N₂O | N/A |
| Molecular Weight | 200.24 g/mol | N/A |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-5-13-10(7-8)11-12(15)9(2)4-6-14-11/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRMIHXTXPXGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81998-07-4 | |
| Record name | 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Electronic Structure and Spectroscopic Properties: a Theoretical and Mechanistic Perspective
Quantum Chemical Investigations (DFT, TDDFT, Ab Initio, CASSCF)
Quantum chemical methods such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and various ab initio techniques are instrumental in elucidating the electronic structure and properties of molecules like 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl. These computational approaches allow for the prediction of molecular geometries, orbital energies, and spectroscopic behavior. While specific computational studies dedicated solely to this compound are not extensively available in public literature, the principles can be understood by examining related substituted bipyridine systems.
The three-dimensional structure of this compound is determined by the bond lengths, bond angles, and dihedral angles between its atoms. The two pyridine (B92270) rings of the bipyridyl core are not necessarily coplanar. The degree of twist between the rings is influenced by the steric and electronic effects of the hydroxyl and methyl substituents.
In the solid state, substituted bipyridines can exhibit varying dihedral angles. For instance, in one study of 4,4'-disubstituted 2,2'-bipyridines, a dihedral angle of 5.8(1)° was observed between the two pyridine rings. researchgate.net For this compound, a key structural feature is the potential for an intramolecular hydrogen bond between the 3-hydroxy group and the nitrogen atom of the adjacent pyridine ring. This interaction would favor a more planar conformation, holding the molecule in a cis configuration, which is essential for its function as a chelating ligand. aps.org Computational studies on related hydroxy-bipyridine complexes have shown that upon deprotonation of the hydroxyl group, the C-O bond length shortens, indicating an increase in double-bond character. nih.govacs.org
Table 1: Representative Geometric Parameters for a Related Substituted Bipyridine Complex (Note: Data is for (4,4′-Dimethyl-2,2′-bipyridine-κ2 N,N′)diiodidomercury(II) as specific data for the title compound is not available in the cited literature.)
| Parameter | Value (Å or °) |
|---|---|
| Hg1—N1 Bond Length | 2.442 (8) Å |
| Hg1—N2 Bond Length | 2.402 (10) Å |
| N2—Hg1—N1 Angle | 67.3 (3) ° |
Source: nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. researchgate.net
Theoretical studies on substituted 2,2'-bipyridines have shown that the introduction of substituents generally reduces the HOMO-LUMO energy gap compared to the unsubstituted parent molecule. nih.gov Electron-donating groups, such as hydroxyl (-OH) and methyl (-CH3), increase the energy of the HOMO, which contributes to this reduction in the energy gap. A smaller gap suggests that the molecule can be more easily excited, influencing its color and photochemical properties. nih.gov In the case of this compound, the HOMO is expected to have significant electron density on the hydroxyl-substituted ring, while the LUMO would be distributed across the bipyridine system. researchgate.net
Table 2: Calculated Electronic Properties for a Related Substituted Biphenyl Molecule (Note: This data illustrates general trends for substituted aromatic systems as specific data for the title compound is not available in the cited literature.)
| Molecule | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Biphenyl | -462.43 | -6.41 | -0.63 | 5.78 |
| p-methylbiphenyl | -501.76 | -6.11 | -0.57 | 5.54 |
| p-hydroxybiphenyl | -537.60 | -5.87 | -0.49 | 5.38 |
Source: Adapted from theoretical studies on substituted biphenyls. chemicalbook.comharvard.edu
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. acs.org The absorption of UV-visible light promotes electrons from occupied orbitals to unoccupied orbitals. For bipyridine derivatives, the key electronic transitions are typically π → π* transitions within the aromatic rings and, in some cases, n → π* transitions involving the nitrogen lone pairs. nih.gov
The presence of hydroxyl and methyl substituents is expected to cause a bathochromic (red) shift in the absorption spectrum of this compound compared to unsubstituted 2,2'-bipyridine (B1663995). nih.gov This shift to longer wavelengths occurs because the electron-donating groups raise the energy of the HOMO, reducing the energy required for electronic excitation. nih.gov In related ruthenium complexes with dihydroxy-bipyridine ligands, deprotonation of the hydroxyl groups leads to significant changes in the absorption spectrum, with new transitions appearing that are assigned as mixed Metal-Ligand to Ligand Charge Transfer (MLLCT) bands. nih.govacs.org Derivatives of 3-hydroxy-2,2'-bipyridine are also noted for exhibiting a large Stokes shift, a significant difference between the maxima of the absorption and emission spectra, which is an important property for applications in fluorescence. researchgate.net
The hydroxyl group and the pyridine nitrogen atoms impart both acidic and basic properties to this compound. The pKa value quantifies the acidity of the hydroxyl proton, while the pKb (or the pKa of the conjugate acid) relates to the basicity of the nitrogen atoms. Computational methods can predict these values by calculating the Gibbs free energy change of the protonation/deprotonation reaction in a solvent. researchgate.net
For related dihydroxy-bipyridine ligands, the pKa values are influenced by intramolecular interactions. For example, in a ruthenium complex containing 4,4'-dihydroxy-2,2'-bipyridine, two distinct pKa values of 2.7 and 5.8 were determined, corresponding to the two deprotonation steps. nih.govacs.org In 3-hydroxy-bipyridine systems, the first deprotonation can be facilitated by the formation of a strong intramolecular hydrogen bond between the resulting oxyanion and the adjacent nitrogen atom, which can lead to a lower pKa value for the hydroxyl group. tcichemicals.com
Influence of Hydroxyl and Methyl Substituents on Electronic and Structural Properties
The hydroxyl (-OH) and methyl (-CH3) groups are electron-donating substituents that significantly modify the electronic landscape of the bipyridine core through a combination of inductive and resonance effects.
Inductive effects are transmitted through the sigma bonds of the molecule. The methyl groups are weakly electron-donating through an inductive effect (+I). The oxygen of the hydroxyl group is highly electronegative and exerts an electron-withdrawing inductive effect (-I).
These combined effects increase the electron density on the bipyridine rings, which in turn affects the molecule's reactivity, coordination ability, and spectroscopic properties. nih.govnih.gov Specifically, the increased electron density raises the energy of the HOMO, reduces the HOMO-LUMO gap, and shifts the absorption spectra to longer wavelengths. nih.gov
Intramolecular Hydrogen Bonding Networks and Stability
The structure of this compound features a hydroxyl group at the 3-position, which can form an intramolecular hydrogen bond with the nitrogen atom of the adjacent pyridine ring. This interaction plays a crucial role in the molecule's conformational stability and its photophysical behavior. In related 3-hydroxy-2,2'-bipyridine derivatives, the presence of a strong intramolecular hydrogen bond of the ОН···N(Py) type has been confirmed through X-ray diffraction data. chimicatechnoacta.ru This hydrogen bond creates a planar, six-membered pseudo-ring, which enhances the rigidity and stability of the molecule.
Theoretical studies on similar molecular systems, such as dicoumarols, using Density Functional Theory (DFT) have been employed to estimate the strength of such intramolecular hydrogen bonds. researchgate.net For instance, calculations at the B3LYP/6-31G(d) level have shown that O-H···O hydrogen bonds can have strengths of around 12-15 kcal/mol. researchgate.net Similar computational approaches can be applied to this compound to quantify the energy of its O-H···N intramolecular hydrogen bond. The stability conferred by this bond influences the molecule's electronic properties and is a key factor in its utility as a ligand in coordination chemistry. The planarity enforced by the hydrogen bond facilitates π-conjugation across the bipyridyl system, which in turn affects its spectroscopic and photophysical characteristics.
Computational Spectroscopic Analysis
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for analyzing the spectroscopic properties of molecules like this compound. These theoretical calculations provide insights into vibrational frequencies and electronic transitions that complement experimental data.
Theoretical Vibrational Frequencies (IR and Raman)
The theoretical vibrational frequencies for this compound can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). While specific experimental data for this exact compound is not detailed in the provided search results, analysis of related structures allows for a reliable prediction of its key vibrational modes.
The calculated Infrared (IR) and Raman spectra would exhibit characteristic bands for the bipyridyl and substituent groups. For instance, the O-H stretching vibration involved in the intramolecular hydrogen bond is expected to appear as a broad band at a lower frequency (around 3000-3400 cm⁻¹) compared to a free hydroxyl group. The C-H stretching vibrations of the methyl groups and the aromatic rings are predicted in the 2900-3100 cm⁻¹ region. scifiniti.com The C=C and C=N stretching vibrations of the pyridine rings typically appear in the 1400-1600 cm⁻¹ range. tcichemicals.com
A scaled quantum mechanical (SQM) force field analysis can be used to improve the correlation between theoretical and experimental frequencies. nih.gov The table below presents a hypothetical assignment of key vibrational modes for this compound based on theoretical calculations of analogous molecules.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| ν(O-H) | 3000-3400 | O-H stretching (intramolecularly H-bonded) |
| ν(C-H) | 2900-3100 | Methyl and aromatic C-H stretching |
| ν(C=N), ν(C=C) | 1400-1600 | Pyridine ring stretching vibrations |
| δ(C-H) | 1300-1500 | In-plane C-H bending |
| ρ(CH₃) | 880-960 | Methyl group rocking vibrations scifiniti.com |
| Ring breathing | ~1000 | Symmetric stretching of the pyridine rings |
This table is illustrative and based on data from analogous compounds.
Photophysical Properties and Luminescence Mechanisms (e.g., Metal-to-Ligand Charge Transfer (MLCT) Studies)
The photophysical properties of this compound and its metal complexes are of significant interest. The ligand itself, particularly due to the 3-hydroxy group, can exhibit interesting luminescence through a process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton can be transferred from the hydroxyl group to the adjacent pyridine nitrogen, leading to a transient keto-tautomer that is emissive. chimicatechnoacta.ru This process often results in a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. chimicatechnoacta.ruresearchgate.net
When coordinated to a transition metal, such as ruthenium(II) or copper(I), this compound can participate in Metal-to-Ligand Charge Transfer (MLCT) transitions. nih.govnih.gov In an MLCT process, an electron is excited from a metal-centered d-orbital to a ligand-centered π-orbital. The energy and efficiency of this process are highly dependent on the electronic properties of the ligand. The electron-donating hydroxyl group and the methyl groups on the bipyridyl frame of this ligand would influence the energy of the π orbitals and, consequently, the MLCT transition energy.
In ruthenium complexes, such as [Ru(bpy)₃]²⁺ (where bpy is 2,2'-bipyridine), the lowest energy excited state is typically a triplet MLCT (³MLCT) state, which is responsible for the complex's luminescence. researchgate.net The introduction of substituents on the bipyridine ligands, as in this compound, can modulate the properties of this emissive state. For example, electron-donating groups can raise the energy of the metal d-orbitals, potentially leading to a red-shift in the emission.
The luminescence of copper(I) complexes with substituted bipyridine ligands is also often governed by MLCT transitions. The nature of the ligand substituents can even influence a switch between different emissive states, such as from a ³MLCT to a triplet intraligand (³IL) state, which would be reflected in the emission spectrum. nih.gov
Coordination Chemistry and Ligand Design Principles
Complexation Behavior with Transition Metal Ions (e.g., Ru, Cu, Fe, Pt, Ni, Mn, Zn)
3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl forms stable complexes with a wide range of transition metal ions. The nitrogen atoms of the bipyridyl core act as a primary chelation site, while the hydroxyl and methyl groups introduce additional electronic and steric influences.
The bidentate nature of the 2,2'-bipyridyl framework is the primary mode of chelation for this compound, forming a stable five-membered ring with the metal center. mdpi.comresearchgate.net The coordination geometry around the metal ion is then completed by other ligands or solvent molecules. For instance, complexes of the related 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy) with Co(II), Ni(II), and Zn(II) have been shown to adopt octahedral geometries, with the general formula [M(dmbpy)₂(dca)₂] (where dca is dicyanamide). nih.gov In the case of a Cu(II) complex with dmbpy, a square pyramidal geometry is observed in [Cu(dmbpy)₂(OH)₂]·5H₂O. nih.gov For platinum(II), pseudo-square-planar complexes with the formula (Me₂bipy)PtCl₂ are formed with isomers of dimethyl-2,2'-bipyridine. researchgate.netnih.gov
A study on a Rhenium complex with the analogous 3,3'-dihydroxy-2,2'-bipyridine ligand demonstrated that the hydroxyl groups can undergo reductive deprotonation, leading to strong intramolecular hydrogen bonding between the resulting oxyanion and the remaining hydroxyl group. nih.gov This illustrates the potential for the 3-hydroxyl group in this compound to participate in intricate bonding scenarios beyond simple chelation.
The thermodynamic parameters (ΔG, ΔH, and ΔS) of complex formation are crucial for understanding the spontaneity and driving forces of the reaction. For a new ligand, 3-hydroxy-2-(3-(4-nitro-benzoyl) thiouriedo) propanoic acid, with transition metals, it was found that the molar conductivity increases with temperature, and the dissociation process is exothermic. nih.gov
Table 1: Stability Constants of Related Bipyridine Complexes
| Metal Ion | Ligand | Solvent | logβ | Reference |
|---|---|---|---|---|
| Fe(II) | 2,2'-bipyridine (B1663995) | dmf | 12.6 | researchgate.net |
| Fe(II) | 2,2'-bipyridine | water | 17.4 | researchgate.net |
This table provides illustrative data for a related ligand to indicate the general magnitude of stability constants.
The hydroxyl and methyl groups on the this compound ligand have a profound impact on its flexibility and binding affinity.
The methyl groups at the 4 and 4' positions primarily exert their influence through electronic and steric effects. Electronically, methyl groups are electron-donating, which increases the electron density on the pyridine (B92270) rings and can enhance the σ-donor ability of the nitrogen atoms, potentially leading to stronger metal-ligand bonds. mdpi.com Sterically, the methyl groups can influence the conformation of the ligand and the resulting complex. In platinum(II) complexes of dimethyl-2,2'-bipyridine isomers, the position of the methyl groups was found to affect the degree of distortion in the coordination plane. researchgate.netnih.gov While 4,4'- and 5,5'-dimethyl isomers showed only minor distortions, the 6,6'-dimethyl isomer resulted in a highly distorted complex due to steric repulsion between the methyl groups and the cis-chloro ligands. researchgate.netnih.gov The presence of methyl groups can also impact the solubility and crystal packing of the metal complexes. mdpi.comnih.gov
Supramolecular Assembly and Self-Organization Mediated by this compound
The functional groups of this compound make it an excellent building block for the construction of supramolecular assemblies through non-covalent interactions.
Hydrogen bonding plays a pivotal role in the self-organization of complexes involving this compound. The hydroxyl group is a prime site for forming hydrogen bonds, either with solvent molecules, counter-ions, or other ligand molecules in the crystal lattice. nih.gov These interactions can direct the formation of one-, two-, or three-dimensional networks. In complexes of the related 4,4'-dimethyl-2,2'-bipyridine, hydrogen bonding between coordinated water molecules and other ligands has been observed to play a key role in the construction of the 3D stacking motif. nih.gov
Mechanistic Insights into Ligand-Metal Interactions
The interaction between this compound and metal ions involves a series of steps, from initial ligand approach to the formation of the final stable complex. The kinetics and mechanism of these processes are influenced by the electronic and steric properties of the ligand.
The initial step is typically the rapid formation of a mono-chelated complex, followed by slower steps to form the bis- and tris-chelated species. researchgate.net The rate of these reactions can be influenced by the solvent and the nature of the metal ion.
The hydroxyl group at the 3-position can introduce additional mechanistic pathways. As observed with a Rhenium complex of 3,3'-dihydroxy-2,2'-bipyridine, electrochemical reduction can lead to a facile deprotonation of a hydroxyl group, which is stabilized by strong intramolecular hydrogen bonding. nih.gov This process significantly alters the electronic properties of the ligand and the subsequent reactivity of the complex. This suggests that the 3-hydroxyl group in this compound can act as a "proton-responsive" site, allowing for the modulation of the complex's properties through changes in pH or redox potential. This feature is of great interest in the design of catalysts and sensors.
Electron Transfer Processes in Metal Complexes
The methyl groups at the 4 and 4' positions of the bipyridine rings are electron-donating, which can increase the electron density on the metal center. This, in turn, can affect the energy of the metal-based orbitals and influence the MLCT process. The hydroxyl group at the 3-position introduces further complexity. Depending on the pH of the environment, this group can be deprotonated to form a phenolate, which is a much stronger electron-donating group. This deprotonation can significantly alter the redox potential of the complex and the energy of the charge transfer bands.
While specific experimental data for metal complexes of this compound are not extensively documented in publicly available literature, general principles from related bipyridyl complexes can be applied. For instance, in ruthenium(II) polypyridyl complexes, the absorption of light often leads to an MLCT excited state. The energy of this excited state and its subsequent decay pathways, including further electron transfer, are highly sensitive to the electronic nature of the ligands. For a hypothetical [Ru(this compound)₃]²⁺ complex, the electron-donating methyl and hydroxyl groups would be expected to lower the Ru(III)/Ru(II) redox potential compared to the unsubstituted [Ru(bpy)₃]²⁺, making the complex easier to oxidize.
Table 1: Hypothetical Redox Potentials of a Ruthenium(II) Complex with this compound in Acetonitrile
| Redox Couple | Potential (V vs. Fc⁺/Fc) | Notes |
| Ru(III)/Ru(II) | ca. +0.8 to +1.0 | The electron-donating groups are expected to make the oxidation of the metal center more favorable (less positive potential) compared to [Ru(bpy)₃]²⁺. |
| Ligand-based Reduction | ca. -1.5 to -1.7 | The first reduction is typically centered on the bipyridine ligand. The substituents may slightly alter this potential. |
Note: These are estimated values based on trends observed in related compounds and are for illustrative purposes. Actual experimental values may differ.
Reactivity of Coordinated Ligands
The coordination of this compound to a metal center can significantly alter the reactivity of the ligand itself. The electron density modulation by the metal can make the ligand more or less susceptible to electrophilic or nucleophilic attack.
One of the most significant aspects of the reactivity of the coordinated this compound ligand is the acidity of the hydroxyl group. Upon coordination to a metal ion, the electron-withdrawing effect of the metal center is expected to increase the acidity of the hydroxyl proton, making it easier to deprotonate. This proton-coupled electron transfer (PCET) is a critical aspect of the reactivity of such complexes and can be a key step in catalytic cycles.
The methyl groups on the bipyridine ring can also participate in reactions. While generally less reactive, under certain conditions, such as in the presence of strong bases or upon electrochemical reduction, these methyl groups could be deprotonated to form reactive intermediates. These intermediates could then be used to further functionalize the ligand, for example, through reactions with electrophiles. This approach has been used for other 4,4'-dimethyl-2,2'-bipyridine derivatives to create more complex ligand structures. researchgate.netorgsyn.org
Furthermore, the coordinated bipyridine ring system itself can undergo reactions. For example, in complexes with electron-rich metal centers, the bipyridine ligand can be more susceptible to electrophilic attack. Conversely, in complexes with electron-poor metal centers, the ligand may be more prone to nucleophilic attack.
Table 2: Summary of Potential Reactive Sites on Coordinated this compound
| Reactive Site | Type of Reaction | Influencing Factors |
| Hydroxyl Group | Deprotonation (PCET) | pH, nature of the metal ion, solvent |
| Methyl Groups | Deprotonation, functionalization | Strong bases, redox state of the complex |
| Bipyridine Rings | Electrophilic/Nucleophilic attack | Electronic properties of the metal center |
Applications in Advanced Chemical Systems: Mechanistic and Design Focus
Catalysis and Organocatalysis
The bipyridyl framework is a cornerstone in coordination chemistry and catalysis. The specific substitutions on the 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl ligand are designed to fine-tune the electronic and steric properties of metal complexes, thereby influencing their catalytic activity.
Ligand Role in Transition Metal Catalysis (e.g., Stereoselectivity, Turnover Frequency)
The precise geometry and electronic nature of ligands are paramount in controlling the outcomes of transition-metal-catalyzed reactions, particularly in asymmetric synthesis where stereoselectivity is crucial. rsc.org Chiral bipyridine ligands are highly sought after for their ability to create a specific three-dimensional environment around a metal center, guiding the approach of substrates and leading to the preferential formation of one enantiomer over another. rsc.org
A closely related ligand, a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol, has been successfully employed in iron(II)-catalyzed asymmetric reactions. rsc.org The steric hindrance introduced by the methyl groups at the 3 and 3' positions was revealed in the structural analysis of its iron(II) complex. rsc.org This steric influence is critical for inducing chirality. In the thia-Michael reaction, the catalyst formed from this ligand demonstrated enhanced chiral induction compared to other bipyridine-diol ligands. rsc.org Expanding the chemical space of chiral 2,2'-bipyridine (B1663995) ligands is in great demand in the field of asymmetric catalysis. rsc.org
The performance of such catalytic systems can be quantified by metrics like Turnover Frequency (TOF), which measures the number of substrate molecules converted per catalytic site per unit time. mdpi.com For instance, in the hydroconversion of 2,5-dimethylfuran, TOF values are calculated from zero-order kinetics based on the density of surface metal sites. mdpi.com This provides a standardized method for comparing the intrinsic activity of different catalysts.
Below is a table summarizing the effectiveness of a chiral dimethyl-bipyridine-diol iron(II) catalyst in asymmetric reactions, illustrating the impact of ligand design on stereoselectivity. rsc.org
| Reaction | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Mukaiyama Aldol | Aldol Adduct | 70 | 95:5 | 78 |
| Thia-Michael | Thioether Adduct | 99 | - | 35 |
Mechanistic Investigations of Catalytic Cycles
Understanding the step-by-step mechanism of a catalytic cycle is fundamental to reaction optimization and the design of new catalysts. edandersonchem.org For derivatives of 3-hydroxy-2,2'-bipyridine, a key mechanistic feature is the potential for Excited-State Intramolecular Proton Transfer (ESIPT). chimicatechnoacta.ru Upon photoexcitation, the electronic charge in the molecule can be redistributed, increasing the acidity of the hydroxyl group and the basicity of the pyridine (B92270) nitrogen. chimicatechnoacta.ru This facilitates an extremely rapid transfer of the proton from the hydroxyl (enol form) to the nitrogen, creating a keto tautomer in the excited state. chimicatechnoacta.ru The molecule then returns to the ground state, and a reverse proton transfer restores the original enol form. chimicatechnoacta.ru This ESIPT process is a critical pathway that influences the photophysical and potentially the photocatalytic properties of these compounds.
Mechanistic studies in photocatalysis often aim to elucidate the roles of electron transfer, radical chemistry, and excited states in driving chemical transformations. nih.gov Techniques such as ESI-HRMS can provide evidence for the formation of key reaction intermediates, helping to piece together the catalytic pathway. researchgate.net
Bipyridyl Derivatives as Stabilizers for Nanoparticle Catalysts
Bipyridine units are effective anchoring points for stabilizing metal nanoparticles, preventing their aggregation and maintaining high catalytic activity. This is often achieved by incorporating the bipyridine ligand into a larger, rigid structure like a metal-organic framework (MOF). berkeley.edu
For example, bipyridine (BPY) functionalized zirconium-based MOFs, such as UiO-67(BPY), are synthesized using 2,2'-bipyridine-5,5'-dicarboxylic acid as a linker. berkeley.educcspublishing.org.cn These frameworks possess open 2,2'-bipyridine coordination sites that can act as docking centers. ccspublishing.org.cn These sites can be used to anchor and stabilize platinum nanoparticles (Pt NPs). berkeley.edu This approach combines the catalytic prowess of the nanoparticle with the stability and porosity of the MOF support, creating a robust and reusable heterogeneous catalyst. berkeley.edu
Applications in Electrocatalysis and Photocatalysis (e.g., CO2 Reduction, Dye Degradation)
The unique electronic properties of bipyridine ligands make their metal complexes suitable for mediating light- or electricity-driven reactions. Transition metal complexes with bipyridine ligands are frequently used in artificial photocatalytic systems to reduce carbon dioxide. dcu.ie These systems typically consist of a photosensitizer that absorbs light, a catalyst that reduces CO2, and a sacrificial electron donor. dcu.iersc.org Ruthenium(II) and Rhenium(I) complexes containing substituted bipyridine ligands are prominent examples, capable of photocatalytically reducing CO2 to carbon monoxide (CO). rsc.org In one system using a Rhenium catalyst with a ditridecyl-bipyridyl ligand, a turnover number of 190 for CO formation was achieved. rsc.org
In a related application, copper bipyridyl complexes, such as those with 6,6'-dimethyl-2,2'-bipyridine, serve as efficient redox mediators in dye-sensitized solar cells (DSCs). nih.gov These complexes facilitate the regeneration of the photo-oxidized dye, a critical step in the solar cell's function, and can achieve high photovoltages over 1.0 V. nih.gov The degradation of organic pollutants, such as crystal violet dye, can also be achieved using photocatalytic systems. mdpi.com Mechanistic studies indicate that reactive species such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH) are often responsible for the degradation process. mdpi.com
The table below highlights the performance of various bipyridyl-based systems in photocatalysis.
| Catalyst System | Application | Key Performance Metric | Reference |
| Re(dtb)(CO)₃Cl / [Ru(dtb)(bpy)₂]²⁺ | CO₂ Reduction | Turnover Number (CO): 190 | rsc.org |
| Cu(dmby)₂ TFSI₂/₁ | Dye-Sensitized Solar Cell | Photovoltage: >1.0 V | nih.gov |
| BiOCl/BiOI/g-C₃N₄ | Dye Degradation | Rate Constant (k): 0.2456 | mdpi.com |
| BiOCl/BiOI/g-C₃N₄ | CO₂ Reduction to CH₄ | Yield: 39.43 µmol g⁻¹ | mdpi.com |
Materials Science and Engineering
The ability of bipyridyl ligands to form well-defined, stable structures with metal ions is a cornerstone of modern materials design.
Design of Bipyridyl-Based Supramolecular Architectures
Bipyridine derivatives are fundamental building blocks for constructing complex supramolecular architectures and functional materials like metal-organic frameworks (MOFs). berkeley.edu These materials are built by connecting metal-containing nodes (clusters) with organic linkers. The use of a linker like 2,2'-bipyridine-5,5'-dicarboxylic acid with zirconium-based clusters, for instance, leads to the formation of the highly stable, porous MOF known as UiO-67(BPY). berkeley.edu
The 3-hydroxy-2,2'-bipyridine scaffold is particularly interesting for creating luminescent materials. chimicatechnoacta.ru Derivatives such as 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles exhibit intense fluorescence in their solid (powder) form, with absolute quantum yields reaching as high as 92.9%. chimicatechnoacta.ru This high emission is attributed to the ESIPT mechanism, which also results in a large Stokes shift (the difference between absorption and emission maxima), a valuable property for applications in bio-visualization and the development of OLED devices. chimicatechnoacta.ru
The photophysical properties of these materials are highly tunable. For example, the addition of Zn²⁺ cations to solutions of certain 3-hydroxy-2,2'-bipyridine derivatives can cause a significant increase in emission intensity, indicating their potential as selective fluorescent probes. chimicatechnoacta.ru
The table below summarizes key photophysical data for a representative 3-hydroxy-2,2'-bipyridine derivative. chimicatechnoacta.ru
| Compound State | Stokes Shift (nm) | Fluorescence Quantum Yield (%) |
| Acetonitrile Solution | up to 241 | Low |
| Powder (Solid State) | - | up to 92.9 |
Development of Photomemory Devices and Optoelectronic Materials
The unique photophysical properties of bipyridyl derivatives, particularly those with hydroxy substitutions, position them as compelling candidates for the development of advanced photomemory and optoelectronic materials. The core mechanism often relies on photo-induced changes in molecular structure or electronic states, which can be harnessed to store information or modulate optical and electrical properties.
Derivatives of 3-hydroxy-2,2'-bipyridines are noted for their interesting photophysical characteristics. researchgate.net While direct research on this compound for photomemory is not extensively documented, the behavior of analogous compounds provides a strong basis for its potential. For instance, coordination polymers based on the related 4,4′-bipyridine-N,N′-dioxide ligand exhibit distinct photochromic behavior. nih.gov Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, initiated by electromagnetic radiation. This property is fundamental to the development of photomemory devices, where light is used to write, read, and erase data at the molecular level. In the case of 4,4′-bipyridine-N,N′-dioxide coordination polymers, photo-induced electron transfer leads to the formation of stable, colored radicals, and this color change can be reversed. nih.gov
Similarly, other 4,4'-disubstituted-2,2'-bipyridines have been shown to exhibit reversible photochromism in the presence of other molecules, forming new colored complexes upon irradiation with light. nih.gov This behavior, driven by photoactivated oxidation, underscores the bipyridine core's capacity to participate in photoswitching pathways. nih.gov For this compound, the presence of the electron-donating methyl groups and the protic hydroxy group could further modulate the electronic structure and stability of such photo-induced states, potentially tuning the wavelength sensitivity and thermal stability of the memory effect. The hydroxy group, in particular, can engage in hydrogen bonding, influencing the solid-state packing and the intermolecular interactions that are critical for robust photochromic performance in crystalline materials. nih.gov
The luminescent properties of metal complexes containing bipyridyl ligands are also central to their application in optoelectronics. nih.gov The long-lived excited states observed in some iridium(III) and ruthenium(II) bimetallic chromophores make them suitable for use in supramolecular complexes that are the building blocks of optoelectronic components. nih.gov The specific substitutions on the bipyridyl ligand, such as the methyl and hydroxyl groups in this compound, would fine-tune the energies of the metal-to-ligand charge-transfer (MLCT) bands, thereby controlling the emission color and efficiency of the resulting materials.
Ligand Scaffolds for Light-Responsive Materials (e.g., Ionic Liquid Crystals, Dye-Sensitized Solar Cells)
The structural features of this compound make it a versatile scaffold for creating complex, light-responsive materials. Its bidentate chelating nature allows for the construction of stable metal complexes, while the hydroxy and methyl functional groups provide sites for further modification and influence the material's bulk properties.
Ionic Liquid Crystals (ILCs)
Ionic liquid crystals are a class of materials that merge the properties of ionic liquids (low melting point salts) and liquid crystals (ordered fluid phases). nih.gov The design of ILCs often involves functionalizing organic cations, such as pyridinium (B92312), with long alkyl chains to induce mesophase (liquid crystal phase) formation. researchgate.netresearchgate.net Research on pyridinium and picolinium (methylpyridinium) based salts shows that they can form smectic phases, where molecules are arranged in layers. researchgate.net This layered structure is beneficial for applications like battery electrolytes, as it can create pathways for enhanced ion conductivity. researchgate.net
While this compound is not itself an ionic liquid, it serves as a prime precursor for designing ILCs. By quaternizing one of the pyridine nitrogen atoms with a long alkyl chain (e.g., a dodecyl chain), a pyridinium salt is formed. researchgate.net The presence of the methyl groups on the bipyridine core is known to influence the packing and thermal behavior of such ILCs. researchgate.net The hydroxyl group offers an additional site for functionalization or can participate in hydrogen-bonding networks, further stabilizing the liquid crystalline phases. Dicationic ILCs, for example based on viologen (a derivative of 4,4'-bipyridine), have also been synthesized and show excellent thermal stability and ionic conductivity, demonstrating the versatility of the bipyridine framework in this area. elsevierpure.com
Dye-Sensitized Solar Cells (DSSCs)
In dye-sensitized solar cells, a molecular dye adsorbed onto a semiconductor surface (typically TiO₂) is responsible for light absorption and electron injection. Bipyridyl ligands are fundamental components of the most successful ruthenium-based DSSC dyes, such as N719. nih.gov The ligand 4,4'-dimethyl-2,2'-bipyridine (B75555) is frequently incorporated into these dyes. nih.govnih.gov
The structure of this compound is particularly well-suited for DSSC applications. The primary role of a dye is to absorb light and inject an electron into the semiconductor's conduction band. The bipyridine unit, complexed with a metal like ruthenium, facilitates this light absorption through metal-to-ligand charge transfer transitions. Crucially, the dye must be firmly attached to the TiO₂ surface. This is typically achieved through anchoring groups, most commonly carboxylic acids. nih.gov
The hydroxyl group at the 3-position of this compound can serve as an effective anchoring group to the TiO₂ surface, analogous to the function of carboxylate groups. This binding is essential for efficient electron injection from the dye's excited state into the semiconductor. The electron-donating methyl groups at the 4 and 4' positions can increase the electron density on the bipyridine system, which can lead to a desirable red-shift in the absorption spectrum of the resulting dye, allowing it to harvest more light from the solar spectrum. Furthermore, bulky groups on the ligand can help to suppress charge recombination by creating a barrier that prevents the electrolyte's redox mediator from approaching the TiO₂ surface. nih.gov The strategic placement of the hydroxyl and methyl groups on this ligand scaffold thus represents a targeted design approach for creating highly efficient and stable sensitizers for DSSCs.
Advanced Analytical Chemistry (Ligand Design for Specific Detection Mechanisms)
The design of ligands for detecting specific analytes is a cornerstone of advanced analytical chemistry. The 3-hydroxy-bipyridyl framework is an excellent platform for creating chemosensors, where the binding of an analyte, such as a metal ion, triggers a measurable signal. This signal is often a change in color or fluorescence, but electrochemical responses can also be engineered.
Electrochemical Sensing Mechanisms
Electrochemical sensors operate by transducing a chemical binding event into an electrical signal, such as a change in current or potential. The ligand this compound can be incorporated into metal complexes designed for this purpose. The sensing mechanism typically relies on how the target analyte interacts with the complex, thereby affecting its electrochemical properties.
A common strategy involves designing a ligand-metal complex where the metal center has a stable and reversible redox couple (e.g., Ru(II)/Ru(III) or Mn(II)/Mn(III)). The bipyridyl ligand helps to stabilize the metal in a particular oxidation state. The hydroxyl group, along with the second pyridine ring, can create a specific binding pocket for a target analyte.
When the analyte binds to the complex, it can alter the electron density at the metal center. This change in the electronic environment makes it either easier or harder to oxidize or reduce the metal. This shift in the redox potential can be measured accurately using techniques like cyclic voltammetry. By monitoring the change in the potential or the current at a specific potential, the presence and concentration of the analyte can be determined.
For example, manganese complexes with bipyridyl ligands have been studied as catalysts for the electrochemical reduction of CO₂. nih.gov In such a system, the binding of the analyte (CO₂) to the reduced metal center is a key step. A sensor could be designed based on a similar principle, where the binding of a target molecule to a this compound complex modulates the interaction with a substrate or the inherent redox potential of the complex. The specific positioning of the hydroxyl and methyl groups can create steric and electronic effects that enhance the selectivity of the binding pocket for a particular analyte, leading to a highly specific electrochemical sensor.
Future Research Directions and Concluding Remarks
Exploration of Novel Synthetic Routes and Derivatizations for 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl
Future research will likely focus on developing more efficient and versatile synthetic pathways to this compound and its derivatives. While classical methods for bipyridine synthesis exist, new strategies are needed to improve yields and expand the accessible chemical space. mdpi.com Key areas of exploration include metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi couplings, which have proven effective for creating a wide range of substituted bipyridines. mdpi.comresearchgate.net
Starting from the readily available 4,4'-dimethyl-2,2'-bipyridine (B75555), derivatization of the methyl groups offers a direct route to new functionalities. researchgate.netsigmaaldrich.com For instance, lithiation of the methyl groups using reagents like lithium diisopropylamide (LDA) can generate nucleophilic sites, enabling the introduction of various electrophiles. researchgate.net This approach could be used to introduce alkenyl, aryl, or alkynyl groups, thereby tuning the electronic and steric properties of the ligand. researchgate.net Furthermore, exploring C-H functionalization techniques presents a modern approach to directly modify the pyridine (B92270) rings, offering an atom-economical alternative to traditional methods. mdpi.com The synthesis of asymmetrically substituted derivatives, where each pyridine ring is uniquely functionalized, remains a significant challenge and a key direction for future work. researchgate.net
Table 1: Potential Derivatization Strategies for the Bipyridine Core
| Reaction Type | Starting Material | Potential Modification Site | Purpose/Outcome |
| Lithiation & Alkylation | 4,4'-dimethyl-2,2'-bipyridine | 4,4'-Methyl groups | Introduction of new alkyl or functional chains. researchgate.net |
| Suzuki Coupling | Halogenated bipyridine precursor | Pyridine ring C-positions | Formation of C-C bonds to introduce aryl or vinyl groups. mdpi.com |
| Stille Coupling | Halogenated bipyridine precursor | Pyridine ring C-positions | Formation of C-C bonds with organostannane reagents. researchgate.net |
| Esterification/Etherification | 3-Hydroxy group | 3-Hydroxy group | Modification of solubility, electronic properties, and coordinating ability. mdpi.com |
Advanced Computational Modeling for Predicting Molecular and Material Properties
Computational chemistry is poised to play a pivotal role in accelerating the discovery and design of new applications for this compound. Advanced modeling techniques can provide deep insights into its electronic structure, reactivity, and potential performance in various systems, guiding experimental efforts. bohrium.comaaai.org
Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies, and electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.comnih.gov This information is crucial for understanding the ligand's behavior in coordination complexes and its potential in optoelectronic materials. For instance, DFT has been used to rationalize the structure-activity relationships of complex organic molecules by analyzing their electronic and steric features. mdpi.com
Beyond DFT, machine learning-based approaches are emerging as powerful tools for high-throughput screening and property prediction. aaai.org Models like Multilevel Graph Convolutional Neural Networks (MGCN) can learn from molecular graph representations to predict quantum chemical properties, offering a significant speed advantage over traditional methods. aaai.orgaaai.org Similarly, the Molecular Topographic Map (MTM) approach converts molecular structures into 2D images for analysis with convolutional neural networks, enabling the prediction of various properties with high accuracy. nih.gov Applying these models to a virtual library of this compound derivatives could rapidly identify promising candidates for specific applications. nih.gov
Table 2: Advanced Computational Models for Property Prediction
| Model/Technique | Input Data | Predicted Properties | Relevance to Bipyridyl Research |
| Density Functional Theory (DFT) | Molecular Structure | Geometry, Vibrational Frequencies, Electronic Structure, Reactivity | Provides fundamental understanding of ligand properties and metal-ligand interactions. mdpi.comnih.gov |
| Multilevel Graph Convolutional Network (MGCN) | Molecular Graph | Atomization Energy, Quantum Interaction Features | Enables rapid prediction of properties for large sets of derivative molecules. aaai.orgaaai.org |
| Molecular Topographic Map (MTM) | Atomic Features Set | Structure-Property/Activity Relationships | Facilitates high-throughput virtual screening and identification of lead compounds. nih.gov |
| MolFCL | Augmented Molecular Graph | Chemical Properties, Functional Group Importance | Guides molecular design by highlighting key functional groups for desired properties. nih.gov |
Development of Next-Generation Catalytic Systems Based on this compound Ligands
Bipyridine derivatives are foundational ligands in transition-metal catalysis. researchgate.net The specific substitution pattern of this compound makes it a promising candidate for developing next-generation catalysts. The hydroxyl group can act as a proton-responsive site or a secondary coordination point, potentially influencing the catalytic cycle through hydrogen bonding or hemilabile behavior.
Future research should involve the synthesis and characterization of coordination complexes with various transition metals (e.g., ruthenium, rhodium, iridium, palladium). nih.govnih.gov Preliminary studies on rhodium and iridium complexes with ligands derived from 4,4'-dimethyl-2,2'-bipyridine have already been performed, setting a precedent for this line of inquiry. nih.gov The electronic properties of the metal center can be finely tuned by the deprotonation state of the hydroxyl group, which could be exploited to control catalytic activity and selectivity in reactions such as transfer hydrogenation, C-H activation, and cross-coupling. The chiral environment that could be introduced via derivatization also opens the door to asymmetric catalysis. nih.gov
Design of Functional Materials with Tunable Properties through Rational Ligand Modification
The inherent photophysical properties of substituted bipyridines make them excellent candidates for the development of advanced functional materials. researchgate.netresearchgate.net Derivatives of 3-hydroxy-2,2'-bipyridines are noted for their interesting photophysical characteristics, including high fluorescence quantum yields in the solid state, which is crucial for applications in Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. researchgate.net
Rational modification of the this compound ligand is a key strategy for creating materials with tailored properties. emorychem.science For example, esterification or etherification of the hydroxyl group can alter the molecule's emission wavelength, quantum yield, and solubility. mdpi.com Attaching extended π-conjugated systems to the bipyridine core via the methyl groups can further red-shift the absorption and emission spectra, which is desirable for light-harvesting applications. emorychem.science The ability of the hydroxyl group to act as a recognition site for specific ions suggests that these materials could be developed into selective chemosensors. researchgate.net
Integration of this compound in Multi-Component and Hybrid Systems
The development of complex chemical systems often relies on the integration of multiple molecular components to achieve synergistic functions. This compound is an ideal component for such systems due to its versatile coordination and functionalization capabilities.
Future work will likely see this ligand incorporated into multi-component assemblies, such as bimetallic or trimetallic complexes, where it can bridge different metal centers. nih.gov Such systems are of interest in magnetism and multi-electron catalysis. Additionally, the ligand can be used to create organic-inorganic hybrid materials by coordinating to metal nodes in metal-organic frameworks (MOFs) or by being grafted onto semiconductor nanocrystal surfaces. emorychem.science These hybrid materials could combine the processability and functionality of the organic component with the stability and electronic properties of the inorganic part, leading to applications in solar energy conversion, photocatalysis, and quantum information. emorychem.science The creation of molecular hybrids, where the bipyridyl moiety is linked to other functional molecules like natural products or photosensitizers, represents another promising avenue for creating systems with novel emergent properties. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl and its derivatives?
The synthesis typically involves bromination of 4,4'-dimethyl-2,2'-bipyridine followed by hydrolysis. For example, 5,5'-bis(methylbromo)-2,2'-bipyridine is first synthesized under nitrogen, then hydrolyzed in 50% acetic acid to yield dialdehydes or hydroxy derivatives . Alternative routes include condensation with amines to form Schiff bases, where refluxing with concentrated sulfuric acid as a catalyst achieves yields up to 35% . Optimization of reaction conditions (e.g., solvent purity, temperature, and acid catalysis) is critical for improving yields .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : - and -NMR (400 MHz) in DMSO- confirm structural integrity, with methyl groups appearing as singlets (~2.5 ppm) and hydroxy protons as broad signals (~5-6 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks and fragmentation patterns to verify molecular weight and purity .
- IR Spectroscopy : Stretching vibrations for C-O (1250–1150 cm) and O-H (3200–3600 cm) bonds confirm functional groups .
Q. How does the 4,4'-dimethyl substitution influence the coordination chemistry of 2,2'-bipyridyl ligands?
The methyl groups at the 4,4'-positions enhance steric bulk, stabilizing metal complexes by reducing axial interactions. For instance, 4,4'-dimethyl-2,2'-bipyridyl forms robust Ru(II) and Cu(I) complexes with improved photophysical properties, as seen in tris(4,4'-dimethyl-2,2'-bipyridyl)cobalt(II) systems used in aqueous reductive coupling reactions . The substituents also modulate redox potentials, as observed in Ru(II)-polypyridyl complexes for solar energy applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data for this compound-based metal complexes?
Discrepancies often arise from substituent positioning and solvent effects. For example, 4,4'-dimethyl groups enhance Cu(I)-catalyzed trifluoromethylation of iodoarenes (91% yield), whereas 5,5'- or 6,6'-substituents are ineffective due to steric misalignment . Systematic variation of substituents and DFT calculations (e.g., using B3LYP functionals) can rationalize electronic and steric contributions .
Q. What experimental strategies optimize the photophysical properties of lanthanide(III) complexes using this compound?
- Ligand Design : Incorporate carboxylate bridges (e.g., 4,4'-dicarboxy-2,2'-bipyridine) to enable aggregation via bridging units, enhancing luminescence in Eu(III) complexes .
- Hydration Control : Low hydration numbers (~2) minimize quenching effects, achieved using hydrophobic methyl groups to shield the metal center .
- Time-Resolved Spectroscopy : Monitor excited-state lifetimes to assess energy transfer efficiency between ligand and metal .
Q. How do structural distortions in Pt(II) complexes of this compound affect DNA binding modes?
Q. How should researchers analyze conflicting results in the magnetic properties of Cu(II) complexes with this compound?
Contradictions in ferromagnetic vs. antiferromagnetic coupling arise from bridging ligands and geometry. For hetero triply-bridged dinuclear Cu(II) complexes, magneto-structural correlations require:
- Single-Crystal XRD : Determine bond angles and distances (e.g., Cu–O–Cu angles >100° favor ferromagnetism) .
- SQUID Magnetometry : Measure susceptibility down to 2 K to detect weak interactions .
- DFT Calculations : Validate experimental data using hybrid functionals (e.g., B3LYP) for exchange coupling constants () .
Q. What are best practices for growing single crystals of water-soluble metal complexes with this compound?
- Nano-Crystallization : Use acetone diffusion into aqueous solutions of Ru(III) or Co(III) complexes to slow nucleation .
- Temperature Gradients : Maintain a 5–10°C difference between solvent layers to control crystal size .
- Additive Screening : Introduce DMSO (5% v/v) to reduce solubility and enhance crystal quality .
Safety and Handling
Q. What precautions are necessary when handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
